molecular formula C8H6Cl2O2 B1455316 2,3-Dichloro-4-methylbenzoic acid CAS No. 1254073-62-5

2,3-Dichloro-4-methylbenzoic acid

Cat. No. B1455316
M. Wt: 205.03 g/mol
InChI Key: PBUDJTSPOLSTQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dichloro-4-methylbenzoic acid is a chemical compound with the molecular formula C8H6Cl2O2 . It has a molecular weight of 205.04 . The compound is solid in physical form .


Molecular Structure Analysis

The IUPAC name for 2,3-Dichloro-4-methylbenzoic acid is the same as its common name . The InChI code for this compound is 1S/C8H6Cl2O2/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3H,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

2,3-Dichloro-4-methylbenzoic acid is a solid substance . It has a molecular weight of 205.04 . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in Organic Synthesis

    • Application : DDQ is a widely used quinone with a high reduction potential. It mediates hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .
    • Method : DDQ is used as a stoichiometric oxidant in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds .
    • Results : The use of DDQ has broadened the utility of these reactions, enabling the synthesis of valuable natural products and organic compounds .
  • Synthesis of 5-Methyl-2-Nitrobenzoic Acid

    • Application : 5-Methyl-2-nitrobenzoic acid is a key intermediate for the manufacture of synthetic 6-bromomethyl-3,4-dihydro-2-methyl-quinazolin-4-one, which is used in the production of raltitrexed, an antimetabolite drug used in cancer chemotherapy .
    • Method : The production of 5-methyl-2-nitrobenzoic acid is mainly achieved by the nitration of 3-methylbenzoic acid in sulfuric acid .
    • Results : The new and environmental friendly nitration process of methyl 3-methylbenzoate by mixtures of HNO3/Ac2O has been developed .
  • DDQ in Organic Transformations

    • Application : DDQ is used as a versatile and easily recyclable oxidant in organic transformations . It mediates hydride transfer reactions and shows three accessible oxidation states .
    • Method : DDQ is used in combination with protic acid to oxidize several aromatic donors to the corresponding cation radicals . The excited-state DDQ converts benzyls, heteroarenes, fluoroarenes, benzene, and olefins into their radical cation forms .
    • Results : These reactive intermediates have been employed for the generation of C–C and C–X (N, O, or Cl) bonds in the synthesis of valuable natural products and organic compounds .
  • Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid

    • Application : 2,4-Dichloro-3,5-difluorobenzoic acid is synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile . This compound is a valuable intermediate for the synthesis of medicines, including antibacterials .
    • Method : The production involves a reaction sequence of nitration, selective reduction, diazotisation, and chlorination .
    • Results : The synthesis of 2,4-dichloro-3,5-difluorobenzoic acid was achieved in good yield .
  • Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid

    • Application : A novel salicylic acid derivative called 2-((3 (chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) was introduced as a potential alternative compound to substitute acetylsalicylic acid (ASA). It has anti-inflammatory and analgesic activity through cyclooxygenase (COX)-inhibition .
    • Method : The synthesis of 3-CH2Cl involves the modification of salicylic acid .
    • Results : Preliminary assessment results of COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity have made 3-CH2Cl a promising compound for “new” drug development .
  • Synthesis of 5-Methyl-2-Nitrobenzoic Acid

    • Application : The synthesis of 5-methyl-2-nitrobenzoic acid is mainly achieved by the nitration of 3-methylbenzoic acid in sulfuric acid . This compound is a key intermediate for the manufacture of synthetic 6-bromomethyl-3,4-dihydro-2-methyl-quinazolin-4-one, which is used in the production of raltitrexed, an antimetabolite drug used in cancer chemotherapy .
    • Method : The production of 5-methyl-2-nitrobenzoic acid involves a reaction sequence of nitration, selective reduction, diazotisation, and chlorination .
    • Results : The synthesis of 5-methyl-2-nitrobenzoic acid was achieved in good yield .

Safety And Hazards

The compound is associated with certain hazards. It may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and avoiding contact with skin and eyes . Contaminated work clothing should not be allowed out of the workplace .

properties

IUPAC Name

2,3-dichloro-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUDJTSPOLSTQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-4-methylbenzoic acid

Synthesis routes and methods

Procedure details

n-Butyllithium (23.04 mL, 57.6 mmol) was dissolved in tetrahydrofuran (THF) (100 mL) at −20° C. 2,2,6,6-tetramethylpiperidine (9.72 mL, 57.6 mmol) was added dropwise and stirred for 15 minutes maintaining a temperature of −20° C. The solution was cooled to −78° C. whereupon 2,3-dichlorobenzoic acid (5 g, 26.2 mmol, commercially available from e.g. Sigma-Aldrich, Alfa Aesar or Fluorochem) dissolved in Tetrahydrofuran (THF) (50 mL) was added dropwise. The solution was stirred at −78° C. for 1 hour whereupon iodomethane (6.55 mL, 105 mmol) was added dropwise and the mixture allowed to reach room temperature overnight. Solvents were removed in vacuo and the residue partitioned between ethyl acetate (100 mL) and 5N HCl (50 mL). The aqueous phase was extracted with ethyl acetate (3×50 mL), combined extracts were washed with water (50 mL), brine (50 mL) dried over anhydrous magnesium sulfate and concentrated in vacuo to afford a crude solid in 5.90 g.
Quantity
23.04 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.72 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6.55 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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